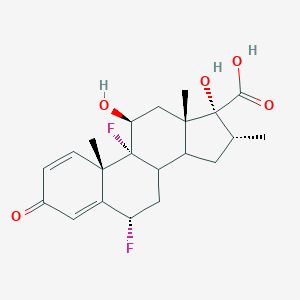

(6a,11b,16a,17a)-6,9-Difluoro-11,17-dihydroxy-16-methyl-3-oxoandrosta-1,4-diene-17-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

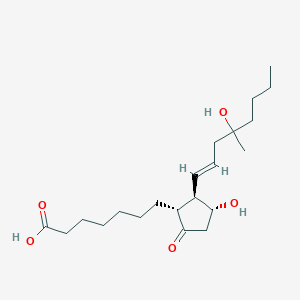

L'acide fluticasone 17β-carboxylique est un métabolite du propionate de fluticasone, un corticostéroïde synthétique largement utilisé pour ses propriétés anti-inflammatoires. Ce composé est formé par la dégradation métabolique du propionate de fluticasone dans le foie, principalement par l'enzyme cytochrome P450 CYP3A4 . Il est connu pour son activité glucocorticoïde négligeable par rapport à son composé parent .

Méthodes De Préparation

Voies synthétiques et conditions de réaction : La synthèse de l'acide fluticasone 17β-carboxylique implique l'hydrolyse du propionate de fluticasone. Ce processus peut être effectué en utilisant diverses méthodes, y compris l'hydrolyse enzymatique ou l'hydrolyse chimique en milieu acide ou basique .

Méthodes de production industrielle : Dans les milieux industriels, la production de l'acide fluticasone 17β-carboxylique implique généralement l'utilisation de techniques d'extraction en phase solide pour isoler le composé des matrices biologiques. La chromatographie liquide haute performance (CLHP) et la spectrométrie de masse (SM) sont souvent utilisées pour garantir la pureté et la qualité du produit final .

Analyse Des Réactions Chimiques

Types de réactions : L'acide fluticasone 17β-carboxylique subit plusieurs types de réactions chimiques, notamment :

Oxydation : Cette réaction peut modifier davantage le composé, ce qui peut conduire à la formation d'autres métabolites.

Réduction : Bien que moins courantes, les réactions de réduction peuvent modifier les groupes fonctionnels présents dans le composé.

Substitution : Cette réaction peut se produire à diverses positions de la molécule, ce qui conduit à la formation de différents dérivés.

Réactifs et conditions courants :

Oxydation : Les réactifs courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont fréquemment utilisés.

Substitution : Les agents halogénants comme le chlore ou le brome peuvent être utilisés dans des conditions contrôlées.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut conduire à la formation de dérivés hydroxylés, tandis que les réactions de substitution peuvent produire des composés halogénés .

Applications De Recherche Scientifique

L'acide fluticasone 17β-carboxylique a plusieurs applications en recherche scientifique :

5. Mécanisme d'action

L'acide fluticasone 17β-carboxylique exerce ses effets principalement par son interaction avec les récepteurs des glucocorticoïdes. Son activité est significativement inférieure à celle du propionate de fluticasone. Le composé inhibe la libération de médiateurs inflammatoires tels que les histamines, les cytokines et les eicosanoïdes en induisant la production de protéines inhibitrices de la phospholipase A2 (lipocortines) . Cela conduit à une réduction de la réponse inflammatoire.

Composés similaires :

Propionate de fluticasone : Le composé parent avec de puissantes propriétés anti-inflammatoires.

Furoate de fluticasone : Un autre dérivé avec une affinité accrue pour les récepteurs des glucocorticoïdes.

Budésonide : Un corticostéroïde avec des applications similaires mais des voies métaboliques différentes.

Unicité : L'acide fluticasone 17β-carboxylique est unique en raison de sa formation spécifique par le métabolisme du propionate de fluticasone. Contrairement à son composé parent, il a une activité glucocorticoïde négligeable, ce qui le rend moins susceptible de provoquer des effets secondaires systémiques . Cette propriété en fait un composé important pour étudier la pharmacocinétique et les profils de sécurité des thérapies corticostéroïdes.

Mécanisme D'action

Fluticasone 17β-Carboxylic Acid exerts its effects primarily through its interaction with glucocorticoid receptors. its activity is significantly lower than that of fluticasone propionate. The compound inhibits the release of inflammatory mediators such as histamines, cytokines, and eicosanoids by inducing the production of phospholipase A2 inhibitory proteins (lipocortins) . This leads to a reduction in the inflammatory response.

Comparaison Avec Des Composés Similaires

Fluticasone Propionate: The parent compound with potent anti-inflammatory properties.

Fluticasone Furoate: Another derivative with enhanced affinity for glucocorticoid receptors.

Budesonide: A corticosteroid with similar applications but different metabolic pathways.

Uniqueness: Fluticasone 17β-Carboxylic Acid is unique due to its specific formation through the metabolism of fluticasone propionate. Unlike its parent compound, it has negligible glucocorticoid activity, making it less likely to cause systemic side effects . This property makes it an important compound for studying the pharmacokinetics and safety profiles of corticosteroid therapies.

Propriétés

Numéro CAS |

28416-82-2 |

|---|---|

Formule moléculaire |

C21H26F2O5 |

Poids moléculaire |

396.4 g/mol |

Nom IUPAC |

(6S,9R,10S,11S,13S,16R,17R)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylic acid |

InChI |

InChI=1S/C21H26F2O5/c1-10-6-12-13-8-15(22)14-7-11(24)4-5-18(14,2)20(13,23)16(25)9-19(12,3)21(10,28)17(26)27/h4-5,7,10,12-13,15-16,25,28H,6,8-9H2,1-3H3,(H,26,27)/t10-,12?,13?,15+,16+,18+,19+,20+,21+/m1/s1 |

Clé InChI |

QSVBUQTYFQFEHC-FULJYSEXSA-N |

SMILES |

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)O)O)C)O)F)C)F |

SMILES isomérique |

C[C@@H]1CC2C3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)O)O)C)O)F)C)F |

SMILES canonique |

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)O)O)C)O)F)C)F |

Pictogrammes |

Irritant; Health Hazard; Environmental Hazard |

Synonymes |

(6α,11β,16α,17α)-6,9-Difluoro-11,17-dihydroxy-16-methyl-3-oxo-androsta-1,4-diene-17-carboxylic Acid; 6α,9α-Difluoro-11β,17α-dihydroxy-16α-methylpregna-_x000B_3-oxo-1,4-diene-17β-carboxylic Acid; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

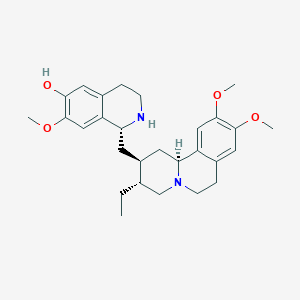

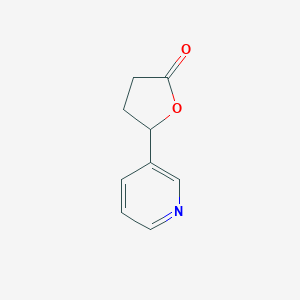

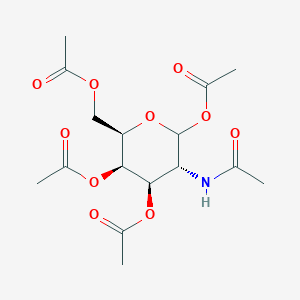

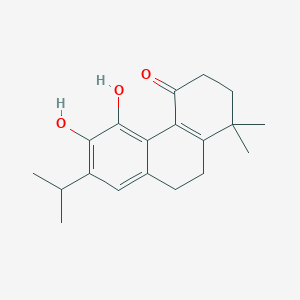

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.